Proton Conductivity Enhancement in Lanthanide MOFs
A direct, head-to-head comparison within an isostructural lanthanide MOF series shows that replacing the longer biphenyl-4,4'-diphosphonic acid linker (H4L2) with the shorter benzenediphosphonic acid linker (H4L3) causes a tenfold increase in proton conductivity. This is attributed to a higher concentration of acidic protons within a fixed volume. The MOFs using benzenediphosphonic acid achieve a conductivity of 10⁻⁴ S cm⁻¹, a threshold marking a significant performance gain for device applications [1].
vs 10⁻⁶ S cm⁻¹ (biphenyl analog)
| Evidence Dimension | Proton conductivity of the resulting metal-organic framework |
|---|---|
| Target Compound Data | 10⁻⁴ S cm⁻¹ |
| Comparator Or Baseline | Biphenyl-4,4'-diphosphonic acid (a longer, more flexible analog) yields a proton conductivity of 10⁻⁶ S cm⁻¹. |
| Quantified Difference | A positive difference of two orders of magnitude, representing a 10x improvement. |
| Conditions | Measured for isostructural lanthanide MOF series [M(HL)] at 25 °C and 99% relative humidity (RH) via Electrochemical Impedance Spectroscopy. |
Why This Matters
For procurement decisions in energy-related material science, this identifies benzenediphosphonic acid as the essential precursor for achieving higher proton density and the resulting order-of-magnitude conductivity improvement.
- [1] Pili, S. (2015). Proton conductivity studies in metal-organic frameworks (PhD thesis, University of Nottingham), Chapter 4. View Source
